molecular formula C17H16N4O3S2 B2930545 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 932962-17-9

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2930545
CAS RN: 932962-17-9
M. Wt: 388.46
InChI Key: ISLDHEKSHGMGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Researchers have synthesized a series of heterocyclic derivatives, including thiazolopyrimidine compounds, to evaluate their antinociceptive and anti-inflammatory activities. Through the synthesis of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, significant antinociceptive and anti-inflammatory activities were observed, particularly in compounds with para-substituted methyl, hydroxy, fluoro, chloro, bromo, and nitro derivatives. These findings indicate potential therapeutic applications for pain management and inflammation treatment (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012).

Antimicrobial and Antitumor Activities

Further research into the applications of related heterocyclic compounds demonstrates their potential in antimicrobial and antitumor activities. Specifically, the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids have shown promising results as antibacterial, antifungal, and anti-tubercular agents. Such activities highlight the compound's versatility and potential utility in combating various microbial infections and tumor growths (Akhaja, T. N., & Raval, J., 2012).

Anticancer Properties

The synthesis of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity has shown that these compounds exhibit potent and selective cytotoxic effects against leukemia cell lines. This research underscores the potential of such compounds in the development of new anticancer therapies, offering a basis for further investigation into their mechanisms of action and efficacy in cancer treatment (Horishny, V., Arshad, M., & Matiychuk, V., 2021).

Insecticidal Properties

Exploration into the insecticidal properties of related heterocycles has led to the synthesis of compounds with significant activity against the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of such compounds in agricultural applications, providing an environmentally friendly alternative to conventional insecticides (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-14(19-16-18-6-8-25-16)10-26-15-12-4-1-5-13(12)21(17(23)20-15)9-11-3-2-7-24-11/h2-3,6-8H,1,4-5,9-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLDHEKSHGMGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.